5-[(Benzyloxy)methyl]-1,3-thiazole
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Overview
Description
5-[(Benzyloxy)methyl]-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a benzyloxy group attached to the thiazole ring, which can influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Benzyloxy)methyl]-1,3-thiazole typically involves the reaction of thiazole derivatives with benzyl alcohol under specific conditions. One common method is the Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production. The specific conditions, such as temperature, pressure, and catalysts, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-[(Benzyloxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy-substituted thiazole derivatives, while reduction may produce thiazole compounds with reduced functional groups .
Scientific Research Applications
Chemistry: In chemistry, 5-[(Benzyloxy)methyl]-1,3-thiazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and medicinal chemistry .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicine, this compound derivatives are explored for their potential as drug candidates. Their ability to modulate enzyme activity and interact with biological pathways makes them promising for developing new treatments for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it suitable for various applications, including the synthesis of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of 5-[(Benzyloxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation or microbial growth. The exact mechanism depends on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Thiazole: A basic heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Benzylthiazole: A thiazole derivative with a benzyl group attached to the ring.
Thiazole-based Schiff bases: Compounds with significant pharmacological potential, including antibacterial and antioxidant activities.
Uniqueness: 5-[(Benzyloxy)methyl]-1,3-thiazole is unique due to its benzyloxy group, which can influence its chemical properties and reactivity. This structural feature allows for various modifications and applications in different fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
5-(phenylmethoxymethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-2-4-10(5-3-1)7-13-8-11-6-12-9-14-11/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBMYLKJXBFIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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